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Compound of Interest

Compound Name:
4,5,6,7-Tetrahydro-1H-indazole-3-

carboxylic acid

Cat. No.: B1268942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities. This guide provides a comparative analysis

of the structure-activity relationships (SAR) of tetrahydroindazole derivatives targeting three

distinct protein classes: human Dihydroorotate Dehydrogenase (DHODH), Cyclin-Dependent

Kinase 2 (CDK2), and the Sigma-2 (σ2) receptor. The information presented herein is compiled

from recent studies and aims to facilitate the rational design of novel and potent therapeutic

agents.

I. Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of representative

tetrahydroindazole derivatives against their respective targets.

Table 1: Tetrahydroindazole Derivatives as DHODH
Inhibitors
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Compound ID

Modifications
on
Tetrahydroinda
zole Core

DHODH IC50
(nM)

Cell-Based
Activity (Cell
Line)

Reference

(R)-HZ00 Pyridyl at Ar¹ 55 - [1]

29
4-methyl on

pyridyl at Ar¹
34 - [1]

30
4-CF₃ on pyridyl

at Ar¹
15 - [1]

51
Optimized

substituents
Potent

Inhibits cancer

cell growth
[1]

53

Ester substituent

at meta position

of Ar²

Potent - [1]

54

Carboxylic acid

at meta position

of Ar²

Low Potency - [1]

IC50 values represent the concentration of the compound required to inhibit 50% of the

enzyme's activity.
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Compound ID

Modifications
on
Tetrahydroinda
zole Core

CDK2/Cyclin A
IC50 (µM)

Binding
Affinity
Improvement
(vs. Hit 3)

Reference

3 (Hit)

7-bromo-3,6,6-

trimethyl-1-

(pyridin-2-yl)

- - [2][3]

53 Analog of Hit 3
2- to 10-fold

improved
3-fold better [2][3]

59 Analog of Hit 3
2- to 10-fold

improved
3-fold better [2][3]

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase

activity.
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Compound ID

Modifications
on
Tetrahydroinda
zole Core

Sigma-2
Receptor
Affinity (Ki,
nM)

Selectivity
over Sigma-1

Reference

12

Hybrid with 6,7-

dimethoxy-

1,2,3,4-

tetrahydroisoquin

oline

Moderate Excellent [4]

15b

Hybrid with 6,7-

dimethoxy-

1,2,3,4-

tetrahydroisoquin

oline

Moderate Excellent [4]

15c

Hybrid with 6,7-

dimethoxy-

1,2,3,4-

tetrahydroisoquin

oline

Moderate Excellent [4]

15d

Hybrid with 6,7-

dimethoxy-

1,2,3,4-

tetrahydroisoquin

oline

Moderate Excellent [4]

7t
Optimized

scaffold
High Potency High [5]

Ki values represent the dissociation constant, indicating the affinity of the ligand for the

receptor.

II. Key Signaling Pathways and Experimental
Workflows
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The following diagrams illustrate the signaling pathways targeted by these tetrahydroindazole

derivatives and the general workflows of the key experimental assays used to determine their

activity.
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Caption: DHODH Inhibition Pathway.
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G1/S Phase Transition

Inhibition by Tetrahydroindazole Derivatives
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Caption: CDK2/Cyclin Signaling in Cell Cycle.
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Sigma-2 Receptor Signaling
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Ligand

Sigma-2 Receptor
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Modulates Proliferation, Apoptosis,
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In Vitro Enzymatic/Binding Assay
Cell-Based Proliferation Assay (MTT)

Prepare Reagents:
- Recombinant Protein (DHODH, CDK2)

- Substrate
- Co-factors (e.g., ATP, CoQ10)

- Test Compounds (Tetrahydroindazoles)

Incubate Protein
with Test Compound

Initiate Reaction
by adding Substrate/Co-factors

Measure Activity:
- Spectrophotometry (DHODH)

- Luminescence/Radiometry (CDK2)
- Radioligand Binding (Sigma-2)

Data Analysis:
Calculate IC50 or Ki values

Seed Cells in a
96-well plate

Treat Cells with various
concentrations of Test Compound

Incubate for a defined period
(e.g., 72 hours)

Add MTT Reagent

Incubate to allow
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Solubilize Formazan crystals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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